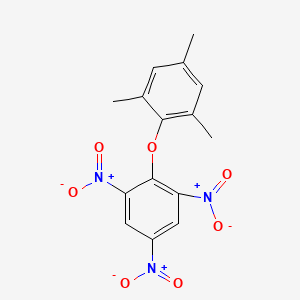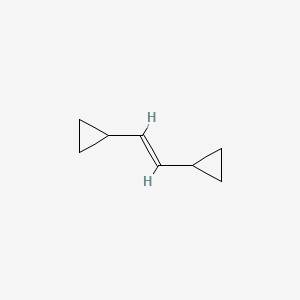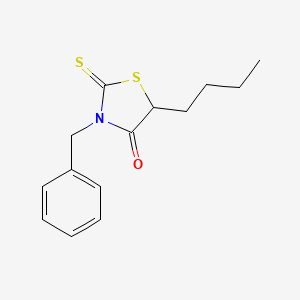
3-Benzyl-5-butylrhodanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Benzyl-5-butylrhodanine is an organic compound belonging to the rhodanine family. Rhodanines are known for their diverse biological activities and are often used in medicinal chemistry. The structure of this compound includes a benzyl group attached to the nitrogen atom and a butyl group attached to the carbon atom of the rhodanine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-5-butylrhodanine typically involves the condensation of benzylamine with butyl isothiocyanate, followed by cyclization. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions
3-Benzyl-5-butylrhodanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl and butyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in carbon tetrachloride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives.
科学研究应用
3-Benzyl-5-butylrhodanine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.
作用机制
The mechanism of action of 3-Benzyl-5-butylrhodanine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved may include inhibition of metabolic enzymes or signaling pathways critical for cell survival and proliferation.
相似化合物的比较
Similar Compounds
- 3-Benzyl-5-methylrhodanine
- 3-Benzyl-5-ethylrhodanine
- 3-Benzyl-5-propylrhodanine
Uniqueness
3-Benzyl-5-butylrhodanine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The butyl group provides a different steric and electronic environment compared to methyl, ethyl, or propyl groups, influencing the compound’s reactivity and interaction with biological targets.
属性
CAS 编号 |
21494-71-3 |
|---|---|
分子式 |
C14H17NOS2 |
分子量 |
279.4 g/mol |
IUPAC 名称 |
3-benzyl-5-butyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H17NOS2/c1-2-3-9-12-13(16)15(14(17)18-12)10-11-7-5-4-6-8-11/h4-8,12H,2-3,9-10H2,1H3 |
InChI 键 |
LRPITLJOWHPPNV-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1C(=O)N(C(=S)S1)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


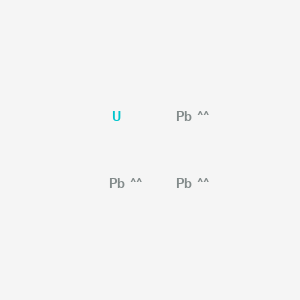

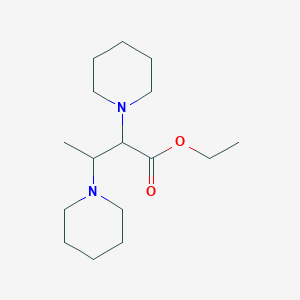
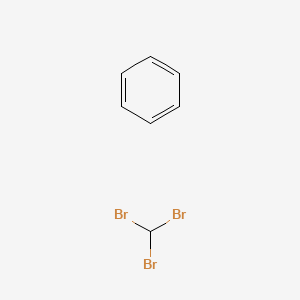
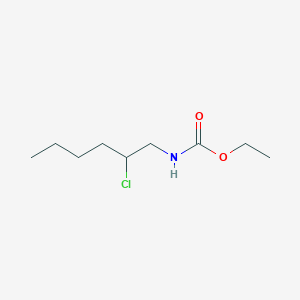
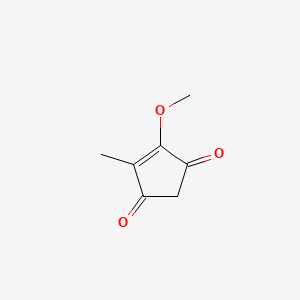
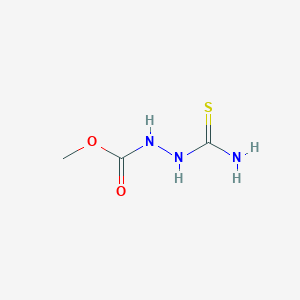
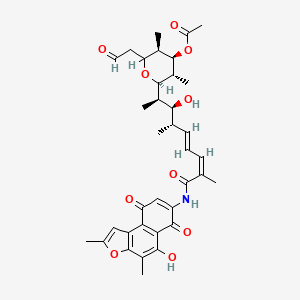
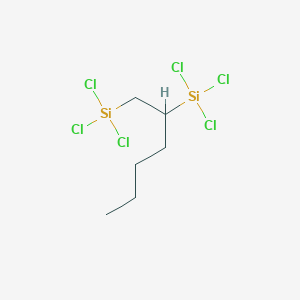
![5,6-Dibromo-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-2-ene](/img/structure/B14717883.png)
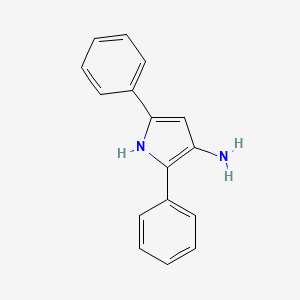
![6-(2-Aminophenyl)-5h-indeno[1,2-c]isoquinoline-5,11(6h)-dione](/img/structure/B14717897.png)
